molecular formula C7H9NOS B13007469 2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole

2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole

Cat. No.: B13007469
M. Wt: 155.22 g/mol
InChI Key: JCVJSJRTOYVYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole is a heterocyclic compound that features a fused pyran and thiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the thiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrano and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like palladium on carbon, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups onto the pyrano or thiazole rings .

Mechanism of Action

The mechanism of action of 2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole involves its interaction with various molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5-8-6-2-3-9-4-7(6)10-5/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVJSJRTOYVYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)COCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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